molecular formula C21H30N2O2S B3816238 1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B3816238
M. Wt: 374.5 g/mol
InChI Key: DUWCGMLMEGGQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential therapeutic agent for anxiety and depression. In pharmacology, this compound has been studied for its potential as a modulator of the dopamine and serotonin systems, which are involved in various physiological and pathological processes. In medicinal chemistry, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide is not fully understood, but it has been suggested to involve the modulation of the dopamine and serotonin systems. This compound has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, this compound may have anxiolytic and antidepressant effects.
Biochemical and physiological effects
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to decrease anxiety-like behavior in the elevated plus maze test and the light/dark box test. It has also been shown to decrease immobility time in the forced swim test and the tail suspension test, which are used to measure depressive-like behavior. These effects are thought to be mediated by the modulation of the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound can be synthesized using different methods, and its purity can be improved using column chromatography. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its potential as a modulator of the dopamine and serotonin systems. Another direction is to study its potential as a therapeutic agent for anxiety and depression in humans. Additionally, this compound can be used as a scaffold for the development of novel drugs with improved pharmacological properties, such as increased selectivity and potency. Finally, the toxicity of this compound should be further investigated to ensure its safety for use in humans.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c1-26-19-10-7-16(8-11-19)13-22-21(25)18-9-12-20(24)23(15-18)14-17-5-3-2-4-6-17/h7-8,10-11,17-18H,2-6,9,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWCGMLMEGGQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 3
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 6
1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.